Decahydro-1,6-naphthyridin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

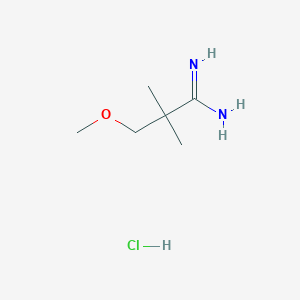

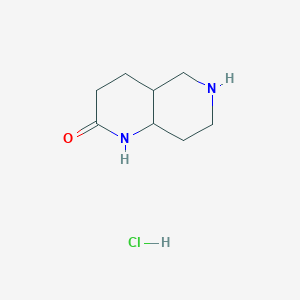

Decahydro-1,6-naphthyridin-2-one hydrochloride is a type of 1,6-naphthyridin-2(1H)-one . Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . 1,6-Naphthyridines are one of the members of such a family capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of 1,6-naphthyridin-2(1H)-ones involves the selection of the central molecular structure (scaffold) on which to introduce the substituents needed to interact with the corresponding biological receptor . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring .Molecular Structure Analysis

The molecular formula of Decahydro-1,6-naphthyridin-2-one hydrochloride is C8H15ClN2O . The molecular weight is 190.67 .Chemical Reactions Analysis

The chemical reactions of 1,6-naphthyridin-2(1H)-ones involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 .Scientific Research Applications

Pharmaceuticals and Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, a subfamily that includes Decahydro-1,6-naphthyridin-2-one hydrochloride, are capable of providing ligands for several receptors in the body . They have been used in the development of new potential drug candidates for the treatment of certain diseases .

Anticancer Properties

Functionalized 1,6-Naphthyridines have shown promising anticancer properties. They have been studied for their effects on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .

Anti-Human Immunodeficiency Virus (HIV) Activity

1,6-Naphthyridines have been found to have anti-HIV activity. This makes them potential candidates for the development of drugs for the treatment of HIV .

Anti-Microbial Properties

These compounds have also shown antimicrobial properties, making them useful in the fight against various bacterial and viral infections .

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic properties, which means they could be used in the development of pain relief medications .

Anti-Inflammatory Properties

These compounds have anti-inflammatory properties, which could make them useful in the treatment of conditions characterized by inflammation .

Anti-Oxidant Activities

1,6-Naphthyridines have been found to have antioxidant activities. This means they could be used in the development of drugs for conditions caused by oxidative stress .

Agricultural Applications

Naphthyridines, including 1,6-Naphthyridin-2(1H)-ones, have been used in agriculture, possibly due to their antimicrobial properties .

Mechanism of Action

1,6-Naphthyridin-2(1H)-ones are capable of providing ligands for several receptors in the body . They have been used to describe compounds with nM activities as breakpoint-cluster-region protein (BCR) kinase inhibitors for B lymphoid malignancies, discoidin domain-containing receptor 2 (DDR2) inhibitors for treatment of lung cancer, and hepatitis C virus (HCV) inhibitors .

Future Directions

1,6-Naphthyridin-2(1H)-ones, including Decahydro-1,6-naphthyridin-2-one hydrochloride, are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This suggests a significant interest in these structures, shown by around 450 patents .

properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOAUSCBWSADMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2C1CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydro-1,6-naphthyridin-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)

![6-Azaspiro[3.5]nonan-8-ol](/img/structure/B2454762.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)

![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)